

## S 1360 phase II clinical trial data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | S 1360   |           |
| Cat. No.:            | B1680365 | Get Quote |

An In-depth Technical Guide on the Core of S-1360, a Discontinued HIV Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

### Introduction

S-1360 was an investigational antiretroviral drug developed through a collaboration between Shionogi and GlaxoSmithKline. It belongs to the class of HIV integrase inhibitors, a group of drugs that target the viral enzyme integrase, essential for the replication of the human immunodeficiency virus (HIV).[1][2] Development of S-1360 was discontinued in August 2003 during Phase II clinical trials.[3] This guide provides a comprehensive overview of the available technical information regarding S-1360, including its mechanism of action, and available clinical trial information.

# Core Data Summary Drug Profile



| Feature                   | Description             |
|---------------------------|-------------------------|
| Drug Name                 | S-1360                  |
| Originator                | Shionogi                |
| Collaborator              | GlaxoSmithKline         |
| Drug Class                | Antivirals              |
| Mechanism of Action       | HIV Integrase Inhibitor |
| Highest Development Phase | Phase II (Discontinued) |
| Indication                | HIV Infections          |

#### **Phase II Clinical Trial Data**

Due to the discontinuation of S-1360 development in 2003, detailed quantitative data from the Phase II clinical trials are not publicly available. The following tables represent the typical structure of data presentation for such a trial.

Patient Demographics and Baseline Characteristics (Illustrative)

| Characteristic                                    | Value                       |
|---------------------------------------------------|-----------------------------|
| Number of Patients                                | Data not publicly available |
| Age (Mean ± SD)                                   | Data not publicly available |
| Sex (% Male/Female)                               | Data not publicly available |
| Race/Ethnicity (%)                                | Data not publicly available |
| Baseline HIV-1 RNA (log10 copies/mL, Mean ± SD)   | Data not publicly available |
| Baseline CD4+ T-cell Count (cells/mm³, Mean ± SD) | Data not publicly available |

Efficacy Endpoints (Illustrative)



| Endpoint                                                       | Result                      |
|----------------------------------------------------------------|-----------------------------|
| Proportion of patients with HIV-1 RNA <50 copies/mL at Week 24 | Data not publicly available |
| Mean change from baseline in HIV-1 RNA at<br>Week 24           | Data not publicly available |
| Mean change from baseline in CD4+ T-cell count at Week 24      | Data not publicly available |

#### Safety and Tolerability (Illustrative)

| Adverse Event                          | Frequency (%)               |
|----------------------------------------|-----------------------------|
| Most Common Adverse Events             | Data not publicly available |
| Serious Adverse Events                 | Data not publicly available |
| Discontinuations due to Adverse Events | Data not publicly available |

## **Experimental Protocols**

Detailed experimental protocols for the S-1360 Phase II clinical trial are not publicly available. However, based on standard practices for HIV clinical trials during that period, the following methodologies would have been likely employed.

### **Study Design**

The Phase II trial was likely a randomized, controlled study to evaluate the efficacy, safety, and dose-response of S-1360 in HIV-1 infected patients. Patients would have been assigned to different treatment arms, potentially including different doses of S-1360 in combination with other antiretroviral agents, compared to a standard-of-care regimen.

### **Inclusion and Exclusion Criteria (General)**

 Inclusion: HIV-1 infected adults, with a detectable viral load and CD4+ T-cell count within a specified range.



 Exclusion: Presence of opportunistic infections, certain co-morbidities, or prior exposure to integrase inhibitors.

### **Efficacy Assessments**

- Viral Load: HIV-1 RNA levels in plasma would have been quantified at baseline and at regular intervals throughout the study using a validated polymerase chain reaction (PCR) assay.
- Immunologic Assessment: CD4+ and CD8+ T-cell counts would have been measured by flow cytometry at baseline and various time points.

#### **Safety Assessments**

Safety would have been monitored through the recording of adverse events, physical examinations, and regular laboratory tests (hematology, clinical chemistry, and urinalysis).

# Mandatory Visualizations HIV Integrase Signaling Pathway

The following diagram illustrates the mechanism of action of HIV integrase and the point of intervention for an inhibitor like S-1360.





Click to download full resolution via product page

Caption: Mechanism of HIV integration and inhibition by S-1360.



# **Experimental Workflow for Antiviral Drug Efficacy Testing**

This diagram outlines a typical workflow for evaluating the in vitro efficacy of an antiviral compound.





Click to download full resolution via product page

Caption: In vitro efficacy testing workflow for an antiviral agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Authentic HIV-1 integrase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-1360 Shionogi-GlaxoSmithKline PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [S 1360 phase II clinical trial data]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b1680365#s-1360-phase-ii-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com